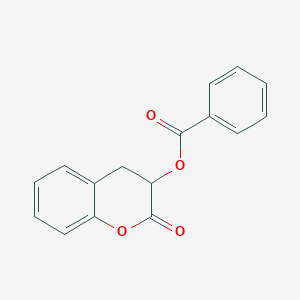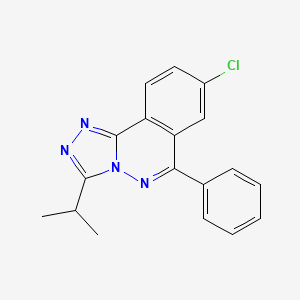![molecular formula C19H22Br2 B14394689 1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] CAS No. 89586-53-8](/img/structure/B14394689.png)
1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]: is an organic compound with the molecular formula C19H22Br2 . This compound features a pentane chain linking two benzene rings, each substituted with a bromomethyl group. It is a versatile compound used in various chemical reactions and applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] typically involves the reaction of 1,5-dibromopentane with 4-(bromomethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but lacks the pentane linker.
1,2-Bis(bromomethyl)benzene: Similar structure with bromomethyl groups on adjacent carbons.
1,1’-(1,4-Butanediyl)bis[4-(bromomethyl)benzene]: Similar structure with a butane linker instead of pentane.
Uniqueness
1,1’-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene] is unique due to its pentane linker, which provides flexibility and spatial separation between the benzene rings. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
89586-53-8 |
|---|---|
Molekularformel |
C19H22Br2 |
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-[5-[4-(bromomethyl)phenyl]pentyl]benzene |
InChI |
InChI=1S/C19H22Br2/c20-14-18-10-6-16(7-11-18)4-2-1-3-5-17-8-12-19(15-21)13-9-17/h6-13H,1-5,14-15H2 |
InChI-Schlüssel |
AUXSNWLRXLFJHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCCC2=CC=C(C=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)



![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)

![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)


![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)


